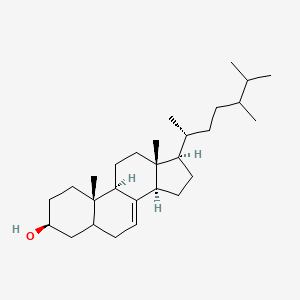

24-Methylcholest-7-en-3beta-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17105-75-8 |

|---|---|

Molecular Formula |

C28H48O |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19?,20-,21?,22+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

PUGBZUWUTZUUCP-JYDNDKMDSA-N |

Isomeric SMILES |

C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Contextualization of Sterols As Essential Eukaryotic Lipids

Sterols are a class of lipids that are indispensable to the structure and function of cells in virtually all eukaryotic organisms, including animals, plants, and fungi. wikipedia.org Their fundamental chemical structure consists of a rigid four-ring steroid nucleus and a flexible side chain. creative-proteomics.com This amphipathic nature, with a polar hydroxyl group and a non-polar hydrocarbon body, allows sterols to insert into cellular membranes. creative-proteomics.com

Within the membrane, sterols perform several critical functions. They modulate membrane fluidity and permeability, acting as a buffer to prevent the membrane from becoming too fluid at high temperatures or too rigid at low temperatures. creative-proteomics.commetwarebio.com Sterols also contribute to the formation of specialized membrane microdomains known as lipid rafts, which are crucial for organizing and facilitating cell signaling, membrane trafficking, and protein interactions. creative-proteomics.com

Beyond their structural roles, sterols serve as precursors for a vast array of biologically active molecules. creative-proteomics.comnih.gov In animals, cholesterol is the precursor to steroid hormones (like estrogens, androgens, and corticosteroids), bile acids essential for digestion, and vitamin D. creative-proteomics.commetwarebio.com In plants, phytosterols (B1254722) are precursors to brassinosteroids, a class of plant hormones. nih.gov This dual role as both structural components and metabolic precursors underscores the essentiality of sterols for eukaryotic life. wikipedia.orgnih.gov

Table 1: Key Functions of Sterols in Eukaryotic Cells

| Function | Description | Examples of Associated Molecules |

|---|---|---|

| Membrane Structure | Modulates fluidity, permeability, and stability of cellular membranes. creative-proteomics.commetwarebio.com | Cholesterol, Ergosterol (B1671047), Phytosterols |

| Lipid Raft Formation | Organizes signaling molecules and proteins into functional microdomains. creative-proteomics.com | Cholesterol |

| Precursor to Hormones | Serves as the starting material for the synthesis of various steroid hormones. nih.gov | Cortisol, Testosterone, Estrogen, Brassinosteroids |

| Precursor to Vitamins | Essential for the synthesis of certain fat-soluble vitamins. metwarebio.com | Vitamin D |

| Precursor to Bile Acids | Enables the production of acids necessary for fat digestion. metwarebio.com | Cholic acid, Chenodeoxycholic acid |

Occurrence and Distribution of 24 Methylcholest 7 En 3beta Ol in Nature

Position in the Pathway Leading to Major Plant Sterols (e.g., Sitosterol (B1666911), Stigmasterol)

In the intricate web of plant sterol biosynthesis, 24-Methylcholest-7-en-3beta-ol is a key intermediate. The pathway to the major plant sterols, campesterol (B1663852), sitosterol, and stigmasterol (B192456), involves the alkylation of the sterol side chain at the C-24 position. semanticscholar.org This process is carried out by sterol-C24-methyltransferases (SMTs).

The biosynthesis of these C28 and C29 sterols proceeds through a series of intermediates, with this compound being a crucial precursor. For instance, in the biosynthesis of campesterol (a C28 sterol), a methyl group is added to the side chain. researchgate.nethmdb.ca The subsequent conversion of the Δ7-bond to a Δ5-bond leads to the formation of campesterol. plos.org Similarly, the pathway to sitosterol and stigmasterol (C29 sterols) also proceeds through Δ7-intermediates. researchgate.net The relative rates of synthesis of these different sterols can vary, as seen in Zea mays, where the 24-ethylsterol (a precursor to stigmasterol and sitosterol) is synthesized at a higher rate than the 24-methylsterol (a precursor to campesterol). nih.gov

Contribution to Unique Sterol Profiles in Fungi

While ergosterol (B1671047) is the quintessential fungal sterol, the sterol profiles of many fungi are diverse and can include significant amounts of other sterols, including this compound. researchgate.net In some fungi, this compound can be a major subordinate sterol. For example, in certain species of Cladosporium, 24-methylcholest-7-en-3β-ol can constitute a significant portion of the total sterol content. researchgate.net

The presence and relative abundance of this compound and other sterol intermediates can provide insights into the specific biosynthetic pathways operating in different fungal species. researchgate.net For instance, the opportunistic pathogen Pneumocystis carinii synthesizes a range of Δ7 and Δ8 24-alkylsterols, including 24-methylcholest-7-en-3β-ol (also known as fungisterol), but notably lacks ergosterol. pnas.orgnih.gov This highlights a significant deviation from the typical fungal sterol biosynthesis pathway and underscores the importance of this compound in the unique physiology of this organism. The sterol profile of Pneumocystis, with its prominent Δ7-sterols, presents potential targets for the development of specific antifungal therapies. nih.gov

Key Enzymes and Genetic Regulation in Its Formation

Involvement of Sterol C-24 Methyltransferases (SMTs) in Side Chain Alkylation

A key step in the formation of this compound is the addition of a methyl group to the C-24 position of the sterol side chain. This reaction is catalyzed by a class of enzymes known as Sterol C-24 Methyltransferases (SMTs). SMTs utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. oup.com

In plants, the biosynthesis of 24-methyl sterols involves at least two distinct SMTs. nih.govmdpi.com SMT1 typically catalyzes the first methylation step, acting on cycloartenol to produce 24-methylene cycloartenol. nih.gov Subsequently, after several other modifications to the sterol ring structure, a second enzyme, SMT2, can catalyze a second methylation, leading to the formation of 24-ethyl sterols. nih.govmdpi.com The production of 24-methyl sterols like campesterol (B1663852), a C28 sterol, is a result of the action of SMTs on a C27 sterol precursor. nih.gov The activity of these enzymes is crucial in determining the final ratio of 24-methyl to 24-ethyl sterols within the cell. nih.gov

In fungi, a single SMT is generally responsible for the production of ergosterol, a 24β-methyl sterol. nih.gov The substrate specificity of SMTs can vary between organisms. For instance, in the yeast Saccharomyces cerevisiae, the SMT encoded by the ERG6 gene acts on zymosterol. nih.gov The catalytic efficiency of these enzymes can also be influenced by the specific sterol substrate. nih.gov

The mechanism of SMTs is believed to involve the formation of a high-energy carbocation intermediate at the C-24 position of the sterol side chain, which then reacts with the methyl group from SAM. researchgate.net This reaction is a critical branch point in sterol biosynthesis, diverting intermediates towards the production of various 24-alkylated sterols. nih.gov

Other Enzymes Facilitating Double Bond Shifts and Demethylation

The biosynthesis of this compound from its initial cyclized precursor, either cycloartenol in plants or lanosterol in fungi and animals, involves a series of modifications to the sterol nucleus. mdpi.comresearchgate.net These modifications include the removal of methyl groups from the C-4 and C-14 positions and the migration of double bonds. omicsonline.orgresearchgate.net

Demethylation: The removal of the 14α-methyl group is catalyzed by a cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). nih.govpnas.org This is a highly conserved enzyme found across different biological kingdoms. nih.gov The process involves three successive oxidations of the methyl group, leading to its removal as formic acid and the formation of a Δ8,14-diene. pnas.org

The two methyl groups at the C-4 position are removed by a multi-enzyme complex. oup.com In animals and fungi, this complex sequentially removes the methyl groups after the C-14 demethylation. oup.com However, in plants like Arabidopsis, the demethylation steps are separated, with one C-4 demethylation occurring before and the other after the C-14 demethylation, involving different sterol C4-methyl oxidase (SMO) enzymes. oup.com

Double Bond Isomerization and Reduction: The initial cyclized precursors, lanosterol and cycloartenol, have a double bond at the C-8 position. researchgate.net For the formation of this compound, this double bond needs to be shifted to the C-7 position. This is achieved by the enzyme sterol Δ8-Δ7 isomerase. asm.org In some organisms, a Δ7-sterol-C5-desaturase and a sterol Δ7-reductase are involved in further modifications of the ring structure, though the latter is absent in fungi. oup.com The reduction of the Δ24 double bond in the side chain is catalyzed by a sterol Δ24-reductase. oup.com

The specific sequence of these enzymatic reactions can vary between different organisms, contributing to the diversity of sterols produced.

Genetic Basis and Regulation of this compound Synthesis

The synthesis of this compound is a genetically controlled process, with specific genes encoding the enzymes involved in each step of the biosynthetic pathway. The expression of these genes is tightly regulated to maintain cellular sterol homeostasis.

Similarly, the genes for the demethylases and isomerases have been identified. The CYP51 gene, encoding sterol 14α-demethylase, is a well-known example and is the target of azole antifungal drugs. nih.gov The genes for the C-4 demethylation complex and the Δ8-Δ7 isomerase are also essential for the production of the final sterol products.

The regulation of these genes can occur at the transcriptional level, where environmental or developmental cues can alter the rate of gene expression. For instance, in some fungi, the expression of ergosterol biosynthetic genes can be affected by oxygen levels. oup.com This intricate genetic regulation ensures that the cell produces the appropriate types and amounts of sterols needed for its various functions, such as maintaining membrane fluidity and serving as precursors for hormones. omicsonline.orgnih.gov

Comparative Biosynthesis Across Taxa

The biosynthetic pathways leading to sterols, including this compound, exhibit significant diversity across different taxonomic groups. These differences are evident in the initial cyclized precursors, the specific enzymatic reactions, and the final sterol products.

Distinct Pathways in Fungi vs. Plants vs. Other Eukaryotes

A fundamental divergence in sterol biosynthesis occurs at the first cyclization step. mdpi.comomicsonline.org

Fungi and Animals: In these kingdoms, the precursor squalene (B77637) epoxide is cyclized to lanosterol . researchgate.net Fungi then modify lanosterol to produce ergosterol, their principal sterol, which is a C28 sterol with a methyl group at C-24. frontiersin.org Animals, on the other hand, synthesize cholesterol (a C27 sterol) and lack the SMT enzyme necessary for C-24 methylation. mdpi.comresearchgate.net

Plants and Algae: In contrast, plants and most algae utilize cycloartenol as their initial cyclized intermediate. mdpi.comresearchgate.net From cycloartenol, plants synthesize a variety of phytosterols (B1254722), which are predominantly C28 and C29 sterols, such as campesterol and sitosterol (B1666911), respectively. mdpi.comomicsonline.org This requires the action of two distinct SMTs for the single and double methylation at C-24. frontiersin.org

The subsequent enzymatic steps, including demethylation and double bond isomerization, also show variations. For instance, the order of C-4 and C-14 demethylation differs between plants and fungi/animals. oup.com Furthermore, while fungi possess a sterol C22-desaturase to produce the characteristic Δ22 double bond in ergosterol, this enzyme is also present in plants but absent in mammals. frontiersin.org Conversely, the sterol Δ7-reductase is absent in yeast. frontiersin.org

Some protozoa, like the free-living amoeba Naegleria fowleri, exhibit a mixed pathway, utilizing cycloartenol as a precursor, similar to plants, to synthesize ergosterol. plos.org

| Feature | Fungi | Plants | Animals |

| Initial Cyclized Precursor | Lanosterol | Cycloartenol | Lanosterol |

| Primary End Sterol(s) | Ergosterol (C28) | Campesterol (C28), Sitosterol (C29) | Cholesterol (C27) |

| C-24 Alkylation | Yes (single methylation) | Yes (single and double methylation) | No |

| Key Enzymes | SMT1, C22-Desaturase | SMT1, SMT2, C22-Desaturase | No SMT |

| Δ7-Reductase | Absent | Present | Present |

Mechanisms of Sterol Scavenging vs. De Novo Synthesis in Microorganisms

While many eukaryotes are capable of de novo sterol synthesis, some microorganisms have evolved to rely, either partially or entirely, on scavenging sterols from their environment. This is particularly common in parasitic organisms.

De Novo Synthesis: This involves the complete synthesis of sterols from simple precursors like acetyl-CoA. nih.gov Free-living organisms like yeast and most algae primarily rely on this mechanism to produce the sterols necessary for their membranes and other cellular functions. omicsonline.orgnih.gov Even some bacteria, such as the methylotroph Methylococcus capsulatus and the myxobacterium Enhygromyxa salina, have been shown to synthesize sterols de novo. frontiersin.orgnih.gov

Sterol Scavenging: Some microorganisms, particularly those living in sterol-rich environments like animal hosts, have lost the ability to synthesize sterols and must acquire them from their surroundings. mdpi.com A classic example is the parasitic protozoan Leishmania, where the amastigote stage within the vertebrate host scavenges host lipids, including cholesterol. nih.gov

Mixed Strategy: Some organisms employ a combination of de novo synthesis and scavenging. The opportunistic fungal pathogen Pneumocystis carinii is a notable example. While it scavenges large amounts of cholesterol from its host to use as its bulk membrane sterol, it also synthesizes its own unique sterols, including this compound (fungisterol), de novo. oup.compnas.org These endogenously synthesized sterols are thought to serve specific metabolic functions that cannot be fulfilled by the scavenged host cholesterol. asm.org Similarly, the amoeba Naegleria gruberi can exhibit both de novo synthesis and scavenging of cholesterol. plos.org This dual capability provides metabolic flexibility, allowing the organism to adapt to different environments and life cycle stages. plos.org

The ability to scavenge sterols can be a significant advantage for parasitic microorganisms, as it conserves the energy and resources required for the complex de novo synthesis pathway.

Biological Roles and Physiological Significance of 24 Methylcholest 7 En 3beta Ol

Structural and Membrane Functions

The unique molecular architecture of 24-Methylcholest-7-en-3beta-ol, characterized by a methyl group at the C-24 position and a double bond in the sterol nucleus, underpins its functional importance within cellular membranes.

In the plant kingdom, this compound is a key player in the biosynthesis of major phytosterols (B1254722), such as campesterol (B1663852) and sitosterol (B1666911). youtube.com These phytosterols are integral components of plant cell membranes, where they play a crucial role in modulating membrane fluidity and integrity. youtube.com The presence of these sterols within the lipid bilayer helps to regulate the packing of phospholipids (B1166683), thereby influencing membrane permeability. nih.gov This regulation is vital for the proper functioning of membrane-bound enzymes and transport proteins. nih.gov

Plant sterols, derived from precursors like this compound, are also instrumental in the formation of specialized membrane microdomains, often referred to as lipid rafts. nih.govbohrium.comresearchgate.netnih.gov These localized regions, enriched in sterols and sphingolipids, are involved in a variety of cellular processes, including signal transduction and responses to environmental stress. nih.govbohrium.comresearchgate.netnih.gov By contributing to the pool of membrane sterols, this compound indirectly supports the lateral organization of the plasma membrane, which is essential for numerous cellular functions. nih.govbohrium.comresearchgate.netnih.gov

Table 1: Influence of Phytosterols on Plant Cell Membrane Properties

| Membrane Property | Role of Phytosterols (derived from this compound) |

|---|---|

| Fluidity | Modulate the packing of phospholipids to maintain optimal fluidity across varying temperatures. |

| Integrity | Reinforce the lipid bilayer, reducing passive permeability to ions and small molecules. |

| Microdomain Formation | Essential for the formation of lipid rafts, which are platforms for signaling proteins. nih.govbohrium.comresearchgate.netnih.gov |

| Permeability | Regulate the passage of substances across the membrane, contributing to cellular homeostasis. nih.gov |

In most fungal species, the predominant sterol is ergosterol (B1671047), which plays a role analogous to cholesterol in animal cells, namely regulating membrane fluidity and permeability. youtube.com The biosynthesis of ergosterol involves a series of enzymatic steps, and while this compound is not a direct intermediate in the canonical ergosterol pathway, the presence of C28 sterols is a hallmark of this pathway. The introduction of a methyl group at the C-24 position is a critical step in the synthesis of ergosterol. mdpi.com

Some fungi may contain a complex mixture of sterols, and the precise sterol composition can vary between species. The accumulation of sterol biosynthesis intermediates, including various C28 sterols, can occur under certain genetic or environmental conditions. mdpi.com These intermediates can be incorporated into fungal membranes and influence their physical properties. The presence of sterols other than ergosterol can impact the efficacy of antifungal drugs that target ergosterol or its biosynthesis. nih.gov

Metabolic Pathways and Transformations

This compound is not a terminal product but rather a transient intermediate that undergoes further enzymatic modifications to yield a diverse array of biologically active molecules.

The primary metabolic fate of this compound in plants is its conversion to other essential phytosterols. Through a series of enzymatic reactions, it serves as a precursor for the synthesis of campesterol (24α-methylcholest-5-en-3β-ol) and β-sitosterol (24α-ethylcholest-5-en-3β-ol). nih.govnih.gov The conversion of 24-methylenecholesterol (B1664013), a derivative of this compound, to campesterol is a key step in this process. nih.govresearchgate.net

Furthermore, these major phytosterols can be further metabolized into a range of other bioactive compounds. For instance, stigmasterol (B192456) is synthesized from β-sitosterol through the action of a C22-desaturase. mdpi.comwikipedia.org Stigmasterol itself has been shown to have various biological activities and is a precursor for the industrial synthesis of some steroid hormones. wikipedia.org

Table 2: Major Phytosterols Derived from this compound

| Precursor | Derived Phytosterol | Chemical Name |

|---|---|---|

| This compound | Campesterol | (3β,24R)-Ergost-5-en-3-ol nih.govnist.gov |

| This compound | β-Sitosterol | Stigmast-5-en-3-ol nih.govresearchgate.net |

| β-Sitosterol | Stigmasterol | Stigmasta-5,22-dien-3β-ol wikipedia.org |

Insects and nematodes are incapable of synthesizing sterols from scratch (de novo) and therefore have an absolute dietary requirement for these compounds. mdpi.comnih.gov When these organisms consume plant matter, they ingest a variety of phytosterols, including C28 sterols like campesterol, which is a downstream product of this compound. A crucial metabolic process in these organisms is the dealkylation of C-24 alkylated sterols to produce cholesterol, which is essential for their development, reproduction, and as a precursor for molting hormones (ecdysteroids) in insects. nih.govacs.org

The dealkylation pathway involves a series of enzymatic reactions that remove the methyl group from the C-24 position. nih.gov This metabolic capability allows insects and nematodes to utilize the abundant phytosterols in their diet to meet their physiological needs for cholesterol. nih.govnih.govresearchgate.netresearchgate.net In some insects, C28 sterols can also be directly utilized for the synthesis of C28 ecdysteroids without undergoing dealkylation. nih.gov

Brassinosteroids are a class of polyhydroxylated steroidal hormones that play critical roles in plant growth and development, including cell elongation, division, and differentiation. nih.govfrontiersin.orgresearchgate.net The biosynthesis of brassinosteroids originates from campesterol. nih.govresearchgate.net As this compound is a precursor to campesterol, it has a direct influence on the brassinosteroid biosynthesis pathway. nih.gov

The conversion of 24-methylenecholesterol to campesterol is a committed step in the pathway leading to the synthesis of brassinolide, the most active brassinosteroid. nih.govnih.gov Therefore, the availability of this compound and its subsequent conversion to campesterol are crucial for maintaining the appropriate levels of brassinosteroids necessary for normal plant development. nih.gov

Inter-organismal Interactions and Ecological Roles of this compound

Chemical Signatures in Environmental Biogeochemistry

In the field of environmental biogeochemistry, sterols serve as valuable molecular fossils, or biomarkers, providing insights into the past and present contributions of different organisms to organic matter in sediments and aquatic systems. The specific structure of sterols, including the position of double bonds and the alkylation pattern of the side chain, allows scientists to trace their biological origins.

While direct and extensive studies on this compound as a standalone biomarker are not widespread, its identity as a Δ7-sterol provides clues to its potential sources. Δ7-sterols are known to be synthesized by various microalgae, and their presence in environmental samples can be indicative of phytoplankton input. For instance, studies on lake sediments have utilized the distribution of various sterols to reconstruct past ecosystems. The sterol profile in sediment layers can reflect shifts in the dominant primary producers, such as diatoms or dinoflagellates, over time.

Table 1: Potential Sources of Δ7-Sterols in Aquatic Environments

| Organism Group | Common Δ7-Sterols | Potential Significance as Biomarkers |

| Chlorophyta (Green Algae) | Ergosterol, 7-dehydroporiferasterol | Indicates input from green algae, which can be important primary producers. |

| Dinoflagellates | Dinosterol | A key biomarker for dinoflagellate blooms. |

| Diatoms | Brassicasterol (B190698), 24-methylenecholesterol | Used to trace organic matter from diatoms. |

Dietary Essentiality for Phytophagous Insects and Aquatic Invertebrates

Arthropods, including insects and crustaceans, are incapable of de novo sterol synthesis and therefore must obtain these essential lipids from their diet. For phytophagous (plant-eating) insects and many aquatic invertebrates, dietary phytosterols are the primary source of sterols. These are then metabolized to cholesterol, which is crucial for membrane structure and is a precursor for vital steroid hormones like ecdysteroids that regulate molting.

However, not all phytosterols are of equal nutritional value. The metabolic pathways for converting dietary sterols to cholesterol can be specific, and some sterols may be difficult or impossible for certain species to utilize. Research on the nutritional ecology of the water flea, Daphnia, a key component of freshwater zooplankton, has shown that the type of dietary sterol significantly impacts its growth and reproduction.

Studies have indicated that certain Δ7-sterols may be nutritionally inadequate for Daphnia. oup.com When microalgae with a high content of Δ7 and Δ7,22-sterols are the primary food source, it can lead to metabolic constraints in these invertebrates. oup.com This highlights the critical role of sterol composition in determining the food quality of primary producers for higher trophic levels. The presence of this compound in the diet of an insect or aquatic invertebrate would necessitate its conversion to a metabolically useful form, and the efficiency of this conversion would determine its nutritional value.

Table 2: Sterol Requirements and Utilization in Select Invertebrates

| Organism | Sterol Requirement | Notes on Phytosterol Utilization |

| Daphnia (Water Flea) | Essential, cannot synthesize de novo | Growth can be limited by high dietary concentrations of certain Δ7-sterols. |

| Phytophagous Insects | Essential, for cholesterol and ecdysteroid synthesis | Ability to dealkylate and modify various phytosterols to produce cholesterol varies among species. |

| Marine Crustaceans | Essential, require dietary source | Capable of converting some 24-methyl and 24-ethyl sterols to cholesterol. researchgate.net |

Impact of Environmental Factors on Sterol Composition and Uptake in Fungi

The sterol composition of fungi, which is critical for their membrane fluidity and function, is not static and can be influenced by various environmental factors. Temperature, nutrient availability, and oxygen levels can all modulate the sterol biosynthesis pathway, leading to changes in the relative abundance of different sterols, including intermediates like this compound.

For example, temperature stress can alter the fluidity of fungal membranes, and fungi may respond by adjusting their sterol composition to maintain membrane integrity. While much of the research has focused on the end-product ergosterol, changes in the levels of its precursors would be an integral part of this adaptive response.

Nutrient availability, particularly of carbon and nitrogen sources, also plays a role in fungal growth and metabolism, including sterol synthesis. Studies on oyster mushrooms (Pleurotus ostreatus and Pleurotus cystidiosus) have shown that the type and concentration of carbon and nitrogen sources in the growth medium significantly affect mycelial growth, which is intrinsically linked to the production of cellular components like sterols.

Furthermore, oxygen is a critical requirement for several steps in the ergosterol biosynthesis pathway. In oxygen-limited environments, the production of ergosterol can be hindered, potentially leading to an accumulation of earlier intermediates in the pathway and an increased uptake of exogenous sterols if available.

Role in Non-Human Organismal Development and Survival

Significance for Growth and Proliferation of Pathogenic Fungi

In pathogenic fungi, the ergosterol biosynthesis pathway is a critical process for maintaining cell membrane integrity, fluidity, and function. Ergosterol, the primary sterol in fungal membranes, is essential for fungal growth and survival. mdpi.com Consequently, this pathway is a major target for antifungal drugs.

This compound, also known as fungisterol, is a key intermediate in this pathway. nih.gov Its synthesis from episterol (B45613) and subsequent conversion to later sterols are crucial steps. Disruptions in this pathway, whether through genetic mutation or the action of antifungal agents, can lead to the depletion of ergosterol and the accumulation of toxic intermediate sterols, ultimately inhibiting fungal growth and proliferation.

The importance of this pathway is underscored by the fact that inhibiting key enzymes, such as the C-24 sterol methyltransferase (Erg6p) which is involved in the production of 24-methylated sterols, can significantly impair fungal growth to a degree comparable to some clinical antifungals. mdpi.com Therefore, the efficient flux of metabolites through the ergosterol pathway, including the transient existence of this compound, is paramount for the viability and virulence of pathogenic fungi. mdpi.com

Potential Influence on Plant Physiology and Stress Response

In plants, this compound is an important intermediate in the biosynthesis of major phytosterols such as campesterol, sitosterol, and stigmasterol. ontosight.ai These phytosterols are fundamental components of plant cell membranes, where they regulate fluidity and permeability. They are also precursors to brassinosteroids, a class of steroid hormones that regulate a wide range of developmental processes, including cell division, elongation, and differentiation.

Given its position as a precursor to these vital molecules, this compound has a potential, albeit indirect, influence on plant physiology and the ability of plants to respond to stress. A well-regulated sterol biosynthesis pathway is crucial for plants to adapt to adverse environmental conditions such as temperature extremes, drought, and salinity. Changes in the sterol composition of membranes can affect their stability and the function of membrane-bound proteins, which are critical for signaling and transport processes involved in stress responses.

Research into the biosynthesis of phytosterols in plants like Zea mays has provided insights into the production of 24-methyl and 24-ethyl sterols, highlighting the complex regulation of this pathway. nih.gov Understanding the role of intermediates like this compound is significant for agricultural biotechnology, as manipulating the sterol content of crops could potentially enhance their resilience to environmental stresses and improve their nutritional value. ontosight.ai

Sterol Requirements and Adaptations in Aquatic Food Webs

The biochemical composition of primary producers forms the foundation of nutritional quality that propagates through aquatic food webs. Among the essential lipids, sterols play a critical role, particularly for consumers incapable of synthesizing these compounds de novo. The prevalence and type of sterols, such as this compound, in primary producers like algae can have significant consequences for the growth, development, and reproduction of herbivorous zooplankton and other secondary consumers.

A crucial aspect of sterol ecology in aquatic environments is the inability of all arthropods, including the vast group of crustaceans, to synthesize the sterol nucleus. tandfonline.comtandfonline.com This metabolic limitation makes them entirely dependent on their diet to acquire essential sterols, primarily cholesterol, which is a vital component of cell membranes and a precursor to molting hormones (ecdysteroids) and other signaling molecules. tandfonline.comtandfonline.com

Freshwater green algae (Chlorophyceae) are a significant group of primary producers, and many species within this class, particularly in genera like Scenedesmus, Ankistrodesmus, and Monoraphidium, are characterized by a high proportion of Δ7-sterols. doi.org this compound, also known as fungisterol, is a prominent Δ7-sterol found in these algae. Research has shown that this compound can comprise a substantial portion of the total sterols in these organisms.

Table 1: Relative Percentage of this compound in Selected Scenedesmus Species

The predominance of Δ7-sterols like this compound in the diet can impose significant metabolic challenges on consumers. doi.org Many aquatic invertebrates, including the keystone grazer Daphnia, exhibit limited abilities to convert Δ7-sterols into cholesterol. doi.org The primary metabolic hurdle is the conversion of the Δ7 double bond in the sterol's B-ring to the Δ5 position, a necessary step in the biosynthesis of cholesterol. This enzymatic conversion is inefficient or absent in many zooplankton species, rendering algae rich in this compound a source of poor nutritional quality. doi.org

This nutritional inadequacy can lead to "sterol-mediated metabolic constraints" on consumers. doi.org When phytoplankton communities are dominated by green algae rich in Δ7-sterols, the growth and reproduction of herbivorous zooplankton can be severely limited. doi.org This limitation is not due to a lack of total sterols, but rather a scarcity of biochemically suitable sterols that can be readily converted to cholesterol.

Table 2: Mentioned Compounds

Analytical Methodologies for Characterization and Quantification of 24 Methylcholest 7 En 3beta Ol

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of 24-Methylcholest-7-en-3beta-ol is its isolation from the source material. This typically involves comprehensive lipid extraction followed by purification to remove interfering compounds.

Lipid Extraction Protocols

The extraction of sterols, including this compound, from biological samples necessitates the use of organic solvents to efficiently solubilize these lipophilic molecules.

Organic Solvent Extraction:

A widely employed method for total lipid extraction is the use of a chloroform (B151607) and methanol (B129727) solvent system. nih.gov This procedure effectively disrupts cell membranes and extracts a broad range of lipids, including free sterols and steryl esters. For instance, in the analysis of phytosterols (B1254722) from marine sources like brown seaweeds, a common protocol involves initial extraction with a chloroform/methanol mixture. nih.gov Other solvent systems, such as hexane/isopropanol, have also been utilized for sterol extraction.

Saponification:

In many biological matrices, a significant portion of sterols exists in an esterified form, where a fatty acid is attached to the hydroxyl group at the C-3 position. To analyze the total amount of a specific sterol, a saponification step is essential. This process involves heating the lipid extract with a strong alkali, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution (e.g., ethanol (B145695) or methanol), to hydrolyze the ester linkage and liberate the free sterol. nih.gov For example, a method for recovering phytosterols from soybean oil deodorizer distillate involves saponification to break down fatty acid steryl esters into free sterols. mdpi.com Microwave-assisted saponification has emerged as a rapid alternative to traditional heating methods. mdpi.com

A general saponification protocol can be summarized as follows:

| Step | Description |

| 1. Sample Preparation | The lipid extract is placed in a flask. |

| 2. Reagent Addition | An alcoholic solution of potassium hydroxide (e.g., 2 M KOH in ethanol/water) is added. nih.gov |

| 3. Heating | The mixture is heated, often under reflux, for a specific duration (e.g., 20 minutes to 14.5 hours depending on the matrix and method). nih.govnih.gov |

| 4. Extraction | After cooling, the non-saponifiable fraction, which contains the free sterols, is extracted using a non-polar solvent like n-hexane or diethyl ether. nih.govnih.gov |

Fractionation Strategies

Following extraction, the crude lipid extract is often fractionated to isolate the sterol components from other lipid classes.

Preparative Thin-Layer Chromatography (TLC):

Preparative TLC is a valuable technique for separating different classes of lipids. The crude extract is applied as a band onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. For sterols, mixtures of a non-polar solvent like heptane (B126788) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether are commonly used. researchgate.net The separated bands corresponding to the sterol fraction can be visualized under UV light (if a fluorescent indicator is incorporated into the silica gel) or by staining, then scraped from the plate and the sterols eluted with an appropriate solvent. This method allows for the effective separation of 4-desmethylsterols, 4-methylsterols, and 4,4-dimethylsterols. researchgate.net

Chromatographic Separation Methods

To resolve the complex mixture of sterols present in a biological extract, high-resolution chromatographic techniques are employed.

Gas-Liquid Chromatography (GLC) for Separation of Sterol Mixtures

Gas-liquid chromatography is a powerful tool for the separation and quantification of volatile compounds, including sterols. However, due to their high boiling points and polar hydroxyl group, sterols are typically derivatized prior to GLC analysis. The most common derivatization method is silylation, which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov

A typical GLC analysis of sterols involves:

| Parameter | Condition |

| Column | Capillary column (e.g., with a polysiloxane-based stationary phase) |

| Injector Temperature | 250-300 °C |

| Oven Temperature Program | An initial temperature hold followed by a ramp to a final temperature (e.g., 80°C, ramp to 160°C, then to 340°C). mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) in Sterol Analysis

High-performance liquid chromatography offers a versatile alternative to GLC for sterol analysis, with the advantage that derivatization is often not required. Both normal-phase and reversed-phase HPLC can be used.

Reversed-phase HPLC, particularly with C8 or C18 columns, is widely used for the separation of complex sterol mixtures. A key advantage of HPLC is its ability to separate isomeric sterols, including the resolution of Δ5- and Δ7-sterols. researchgate.netnih.gov For instance, on a Polaris C8-A column with a mobile phase of acetonitrile:2-propanol:water, Δ7-sterols have been shown to elute earlier than their corresponding Δ5-analogs. nih.gov

An example of an HPLC system for separating Δ5- and Δ7-phytosterols is detailed below:

| Parameter | Condition |

| Column | Polaris C8-A (250 mm x 10 mm i.d., 5 µm) nih.gov |

| Mobile Phase | Isocratic mixture of acetonitrile:2-propanol:water (2:1:1, v/v/v) |

| Detector | UV detector (at a low wavelength, as sterols have weak chromophores) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer. |

Spectrometric Identification and Quantification

While chromatographic techniques provide excellent separation, spectrometric methods are essential for the unambiguous identification and accurate quantification of this compound.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for sterol identification. In GC-MS, the separated sterols (as TMS ethers) are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of the TMS ether of a related compound, cholest-7-en-3-ol, shows characteristic fragments that can be compared to those of this compound for structural elucidation. nih.gov While a publicly available, annotated mass spectrum for this compound is not readily found, its identity can be confirmed by comparing its mass spectrum and retention time to that of an authentic standard.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a specific parent ion and analyzing the resulting daughter ions. This technique is particularly useful for distinguishing between isomeric sterols.

For quantification, a known amount of an internal standard, often a structurally similar but isotopically labeled or non-naturally occurring sterol, is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of sterols, including this compound. This powerful technique separates volatile compounds in the gas phase and subsequently fragments them, providing a unique mass spectrum that acts as a chemical fingerprint.

For sterol analysis, GC-MS is often performed on a nonpolar silicone stationary phase. mdpi.com The electron ionization (EI) mass spectra of sterol derivatives, such as trimethylsilyl (TMS) ethers, yield significant structural information that aids in the identification of unknown steroidal compounds. nih.gov The fragmentation patterns are characteristic of the sterol's core structure and side chain, allowing for differentiation between various sterols. For instance, the analysis of Δ⁵-sterols often utilizes the ion at m/z 255 for determination. nih.gov While GC-MS is a preeminent discovery tool in sterolomics, the direct analysis of some forms, like sterol sulfates, is challenging due to the need for deconjugation and derivatization. nih.gov

Quantitative analysis of sterols by GC-MS is well-established. By using an internal standard, such as 5α-cholestane, and creating a calibration curve with known concentrations of the target analyte, the amount of this compound in a sample can be accurately determined. researchgate.net The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity, allowing for the detection of trace amounts of sterols. mdpi.comresearchgate.net A recently developed GC-MS/MS method in multiple reaction monitoring (MRM) mode allows for high-throughput sterol profiling with fast run times and low detection limits. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Identity (referencing related sterols)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Derivatization Strategies for Enhanced Analysis

Due to their low volatility and high polarity, direct analysis of phytosterols by gas chromatography can be challenging. mdpi.com Derivatization is a common strategy to overcome these limitations by converting the hydroxyl group into a less polar, more volatile functional group. This improves chromatographic peak shape, resolution, and sensitivity. researchgate.netaocs.org

Formation of Trimethylsilyl (TMS) Ether Derivatives

The most prevalent derivatization method for sterols is the formation of trimethylsilyl (TMS) ethers. nih.govmdpi.com This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl group. mdpi.com The resulting TMS ethers are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. mdpi.com

Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, being commonly used. aocs.orgresearchgate.net Another effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). oup.commdpi.com The derivatization reaction is typically carried out by heating the sterol extract with the silylating reagent. researchgate.net For sterically hindered hydroxyl groups, the addition of a catalyst like N-trimethylsilylimidazole (TSIM) may be necessary to ensure complete derivatization. nih.gov

The mass spectra of sterol TMS ethers provide valuable structural information. nih.gov For example, the TMS derivative of cholesterol shows characteristic ions at m/z 129, 329, and 458 (the molecular ion). researchgate.net Similar fragmentation patterns would be expected for the TMS ether of this compound, allowing for its identification and quantification.

Table 1: Common Silylating Reagents for Sterol Derivatization Click on the headers to sort the data.

| Reagent Name | Abbreviation | Common Usage Notes |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Frequently used with 1% TMCS as a catalyst. aocs.orgresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | An effective reagent for sterol derivatization. oup.commdpi.com |

| N-trimethylsilylimidazole | TSIM | Used as a catalyst for sterically hindered hydroxyl groups. nih.gov |

Other Chemical Derivatizations for Improved Volatility or Detection

While TMS ether formation is the most common derivatization strategy, other chemical modifications can also be employed to enhance the analysis of sterols.

Acylation: Acetylation, the formation of acetate esters using reagents like acetic anhydride, was a common practice in the past. aocs.org Halogenated acyl derivatives, such as trifluoroacetyl (TFA) esters, can also be formed. mdpi.comnih.gov These derivatives can offer advantages such as improved stability and specific fragmentation patterns in mass spectrometry, which can lead to very low detection limits. mdpi.com

Alkylation: Methylation is another derivatization technique. For example, thermochemolysis using tetramethylammonium (B1211777) hydroxide (TMAH) can simultaneously hydrolyze and methylate sterols, forming sterol methyl ethers. nih.gov

Picolinyl Esters: The formation of picolinyl esters is another derivatization strategy. These derivatives can be analyzed by ESI/APCI-QIT MSn, and their fragmentation patterns are useful for structural elucidation and distinguishing between isomers. mun.ca

These alternative derivatization methods provide a toolkit for analysts to optimize the detection and quantification of sterols like this compound, depending on the specific analytical challenge and available instrumentation.

Table 2: Alternative Derivatization Strategies for Sterols Click on the headers to sort the data.

| Derivatization Method | Reagent Example | Key Advantages |

|---|---|---|

| Acetylation | Acetic anhydride | A historical method for forming acetate esters. aocs.org |

| Trifluoroacetylation | Trifluoroacetic anhydride | Improved stability and specific MS fragmentation. mdpi.comnih.gov |

| Methylation (Thermochemolysis) | Tetramethylammonium hydroxide (TMAH) | Simultaneous hydrolysis and methylation. nih.gov |

| Picolinyl Ester Formation | - | Useful for structural elucidation by ESI/APCI-QIT MSn. mun.ca |

Q & A

What are the optimal synthetic routes for 24-Methylcholest-7-en-3β-ol, and how can yield and purity be improved?

Basic Research Focus

The synthesis of 24-Methylcholest-7-en-3β-ol typically involves multi-step organic reactions starting from cholesterol or structurally related sterols. Key steps include alkylation at the C-24 position and selective oxidation or reduction to achieve the desired double bond (C7) and hydroxyl group (C3β). To improve yield:

- Use protective groups (e.g., acetyl or silyl ethers) to prevent side reactions during alkylation .

- Optimize reaction conditions (e.g., solvent polarity, temperature) for intermediates prone to isomerization .

- Employ column chromatography with gradient elution for purification, as sterols often exhibit similar polarities .

Which spectroscopic and chromatographic methods are most effective for characterizing 24-Methylcholest-7-en-3β-ol?

Basic Research Focus

Characterization requires a combination of techniques:

- NMR Spectroscopy : - and -NMR to confirm stereochemistry (e.g., C3β-OH and C7 double bond). Key signals include the C3 proton (~3.5 ppm, multiplet) and C7 olefinic protons (~5.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHO) and distinguish isotopic patterns from contaminants .

- HPLC : Reverse-phase C18 columns with UV detection (205–210 nm) for purity assessment, as sterols lack strong chromophores .

How can researchers resolve contradictions in reported biological activities of 24-Methylcholest-7-en-3β-ol derivatives across different studies?

Advanced Research Focus

Contradictions often arise from variability in experimental design or biological models. To address this:

- Standardize Assay Conditions : Control solvent effects (e.g., DMSO concentration) and cell line viability thresholds .

- Meta-Analysis : Use random-effects models to account for heterogeneity in study populations or dosing regimens .

- Mechanistic Validation : Apply knockout models (e.g., CRISPR/Cas9) to confirm target specificity, especially for membrane-bound receptors where off-target effects are common .

What meta-analytical approaches are suitable for integrating heterogeneous data on the compound’s metabolic pathways?

Advanced Research Focus

For meta-analysis of metabolic studies:

- Data Harmonization : Normalize units (e.g., enzyme activity as µmol/min/mg protein) and categorize pathways (e.g., Phase I oxidation vs. Phase II conjugation) .

- Network Pharmacology : Map interactions using tools like STRING or KEGG to identify conserved nodes (e.g., CYP450 isoforms) .

- Sensitivity Analysis : Exclude outlier studies with high risk of bias (e.g., lack of negative controls) to refine conclusions .

What is the role of 24-Methylcholest-7-en-3β-ol in biological systems, and how can its interactions be studied experimentally?

Basic Research Focus

The compound is hypothesized to modulate membrane fluidity or act as a precursor for bioactive steroids. Experimental approaches include:

- Lipid Bilayer Assays : Measure membrane permeability using fluorescent probes (e.g., Laurdan) .

- Enzyme Inhibition Studies : Test activity against sterol-modifying enzymes (e.g., Δ7-sterol reductase) via radiometric assays .

- Gene Expression Profiling : RNA-seq to identify downstream targets in cholesterol biosynthesis pathways .

How do structural modifications at the C-24 position influence the compound’s physicochemical properties, and what computational models predict these changes?

Advanced Research Focus

Modifications (e.g., methyl, ethyl, or hydroxyl groups) alter lipophilicity and bioavailability:

- QSAR Modeling : Use descriptors like logP and polar surface area to predict membrane permeability .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess stability of C-24 analogs .

- Crystallography : Resolve crystal structures of derivatives to correlate steric effects with solubility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.